molecular formula C39H45ClN4O4 B1602281 Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate CAS No. 34411-77-3

Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate

Cat. No. B1602281
CAS RN: 34411-77-3
M. Wt: 669.2 g/mol
InChI Key: WEIPOKGKSDINKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quaternary ammonium salt with a perchlorate counterion. Quaternary ammonium salts are often used in a variety of applications due to their unique properties, such as being able to act as phase-transfer catalysts .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple aromatic rings and a quaternary ammonium center. The exact structure would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Quaternary ammonium salts can participate in a variety of reactions. They can act as phase-transfer catalysts, facilitating the transfer of a reactant from one phase to another .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quaternary ammonium salts are generally soluble in water and have high melting points .

Scientific Research Applications

Intermolecular Electron Transfer

Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate demonstrates significant potential in the study of intermolecular electron transfer. Research indicates that the protonation of related compounds results in the formation of monoradical cations which tend to associate in dilute solutions, forming aggregates characterized by intermolecular electron interchange. These findings are crucial for understanding molecular interactions in organic solvents, impacting fields like material science and molecular electronics (Lokshin et al., 2001).

Pyrolytic Techniques

The perchlorate complexes of this compound have been analyzed using a novel pyrolytic technique, offering a rapid, accurate, and non-explosive method for studying metal-perchlorate complexes of organic ligands. This method provides a safer and more efficient approach to the decomposition of these complexes, which is significant in the field of inorganic chemistry and materials science (Nair et al., 1981).

Solvatochromic Behavior

The solvatochromic behavior of derivatives of this compound has been thoroughly investigated. Studies reveal that these derivatives demonstrate reversed solvatochromic behavior in various solvents like toluene, chloroform, and acetonitrile. This research is pivotal for the development of materials with specific optical properties, finding applications in sensors and optoelectronic devices (Bogdanov et al., 2019).

Generation of Sulfene

Research into the synthesis and reactivity of this compound and its derivatives has led to efficient methods for generating sulfene, a valuable intermediate in organic synthesis. This work facilitates the development of novel synthetic routes in organic chemistry, particularly in the formation of diverse sulfur-containing compounds (Prajapati et al., 1993).

Synthesis of Novel Compounds

The compound is integral in synthesizing new chemical entities, like N-(4-arylmethylene-Δ2-oxazolin-5-ylidene)ammonium salts. These compounds have potential applications in pharmaceutical and agrochemical industries due to their unique structural features and biological activity potential (Boyd & Wright, 1972).

Energetic Material Development

In the field of high-energy materials, derivatives of this compound are being explored for their use in creating nitrogen-rich compounds. These studies are crucial for the development of new materials with enhanced energetic properties, applicable in areas like propulsion and pyrotechnics (Rao et al., 2021).

Advanced Membrane Technology

The compound is also being studied for its application in the development of advanced membrane technology, particularly in the creation of novel anion exchange membranes. This research is significant in the field of energy, particularly for fuel cell technology (Li et al., 2014).

Mechanism of Action

The mechanism of action of quaternary ammonium compounds often involves interaction with cell membranes, but the specific mechanism for this compound is not known .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Quaternary ammonium salts can be irritating to the skin and eyes, and the perchlorate ion can be a strong oxidizer .

properties

IUPAC Name

dimethyl-[4-[(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trienylidene]cyclohexa-2,5-dien-1-ylidene]azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45N4.ClHO4/c1-40(2)34-22-14-30(15-23-34)38(31-16-24-35(25-17-31)41(3)4)12-10-9-11-13-39(32-18-26-36(27-19-32)42(5)6)33-20-28-37(29-21-33)43(7)8;2-1(3,4)5/h9-29H,1-8H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIPOKGKSDINKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C=CC=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)/C=C/C=C/C=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583652
Record name N,N-Dimethyl-4-{(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}cyclohexa-2,5-dien-1-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate

CAS RN

34411-77-3
Record name N,N-Dimethyl-4-{(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}cyclohexa-2,5-dien-1-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34411-77-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate
Reactant of Route 2
Reactant of Route 2
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate
Reactant of Route 3
Reactant of Route 3
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate
Reactant of Route 4
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate
Reactant of Route 5
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate
Reactant of Route 6
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.